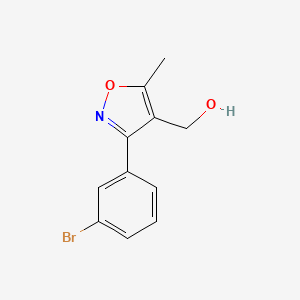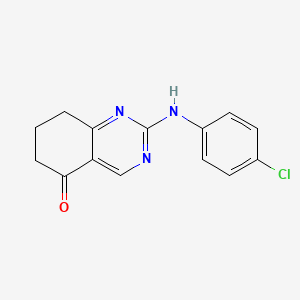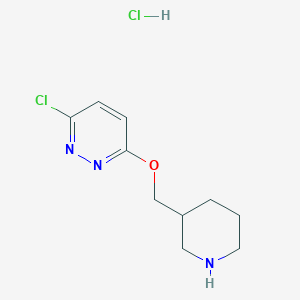
3-((Trimethylsilyl)ethynyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Trimethylsilyl)ethynyl)-9H-carbazole is an organic compound that features a carbazole core substituted with a trimethylsilyl-ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)ethynyl)-9H-carbazole typically involves the Sonogashira coupling reaction. This reaction is performed between 9H-carbazole and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include:
- Solvent: Tetrahydrofuran or dimethylformamide
- Base: Triethylamine or diisopropylamine
- Temperature: Room temperature to 60°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-((Trimethylsilyl)ethynyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can modify the carbazole core or the ethynyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: Carbazole derivatives with oxidized functional groups.
Reduction: Reduced carbazole or ethynyl derivatives.
Substitution: Functionalized carbazole compounds with various substituents replacing the trimethylsilyl group.
Aplicaciones Científicas De Investigación
3-((Trimethylsilyl)ethynyl)-9H-carbazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes, and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 3-((Trimethylsilyl)ethynyl)-9H-carbazole involves its interaction with molecular targets and pathways. The trimethylsilyl-ethynyl group enhances the compound’s ability to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The carbazole core can intercalate with DNA, disrupt cellular processes, and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((Trimethylsilyl)ethynyl)pyridine
- 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene
- Ethynyltrimethylsilane
Uniqueness
3-((Trimethylsilyl)ethynyl)-9H-carbazole is unique due to its combination of a carbazole core and a trimethylsilyl-ethynyl group. This structure imparts distinct electronic and steric properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and versatility in synthetic and industrial processes.
Propiedades
Número CAS |
627540-49-2 |
|---|---|
Fórmula molecular |
C17H17NSi |
Peso molecular |
263.41 g/mol |
Nombre IUPAC |
2-(9H-carbazol-3-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C17H17NSi/c1-19(2,3)11-10-13-8-9-17-15(12-13)14-6-4-5-7-16(14)18-17/h4-9,12,18H,1-3H3 |
Clave InChI |
CONNUNJMESWZEY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC2=C(C=C1)NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


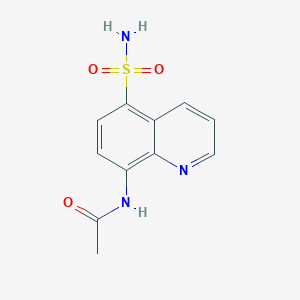
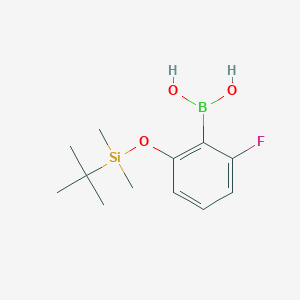
![tert-Butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11852346.png)
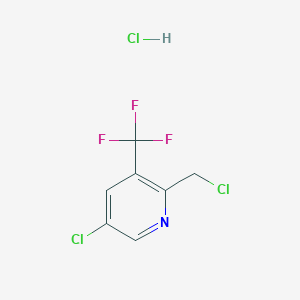



![9-Methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11852381.png)

